4,7-Decanedione, 5-phenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

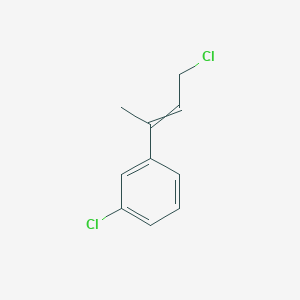

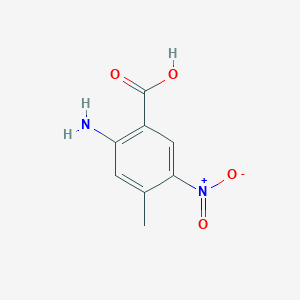

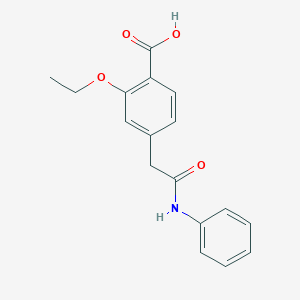

4,7-デカンジオン, 5-フェニル-は、デカンジオン鎖の第5炭素にフェニル基が結合した有機化合物です。

2. 製法

合成経路と反応条件: 4,7-デカンジオン, 5-フェニルの合成は、一般的にフェニルヒドラジンと1,4-シクロヘキサンジオンモノエチレンアセタールの縮合反応を行い、その後高温で加熱することによって行われます 。この反応は、目的の生成物を高い効率で得ることができます。

工業的製法: この化合物の工業的製法は文献ではあまり報告されていません。一般的なアプローチとしては、ラボでの合成方法をスケールアップし、反応条件を最適化し、様々な精製技術を用いて最終生成物の純度を確保することが挙げられます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Decanedione, 5-phenyl- typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at elevated temperatures . This reaction yields the desired product with good efficiency.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

化学反応の分析

反応の種類: 4,7-デカンジオン, 5-フェニル-は、以下の反応を含む様々な化学反応を起こすことができます。

酸化: この化合物は、対応するカルボン酸に酸化されることができます。

還元: 還元反応により、ケトン基をアルコールに変換することができます。

置換: フェニル基は、求電子置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤がよく用いられます。

置換: 求電子置換反応には、臭素 (Br2) や硝酸 (HNO3) などの試薬がよく用いられます。

主な生成物:

酸化: カルボン酸の生成。

還元: アルコールの生成。

置換: 臭素化または硝化された誘導体の生成。

科学的研究の応用

4,7-デカンジオン, 5-フェニル-は、科学研究においていくつかの応用があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: ジケトンを含む酵素触媒反応の研究に潜在的に利用されます。

医学: 薬理学的特性の可能性について調査されています。

産業: 特殊化学品や材料の製造に使用されます。

作用機序

4,7-デカンジオン, 5-フェニルの作用機序は、様々な分子標的との相互作用を含みます。この化合物のジケトン構造は、求核付加反応に関与し、様々な生成物をもたらすことができる中間体を形成することを可能にします。フェニル基は、これらの中間体の反応性と安定性に影響を与える可能性があります。

類似化合物:

1-フェニル-1,3-デカンジオン: 類似の構造ですが、置換パターンが異なります。

2-ベンゾイルシクロヘキサノン: フェニル基を持つ別のジケトンですが、炭素鎖の長さが異なります。

ユニークさ: 4,7-デカンジオン, 5-フェニル-は、その特定の置換パターンによりユニークであり、その反応性や潜在的な用途に影響を与える可能性があります。フェニル基の位置や炭素鎖の長さは、他の類似化合物とは異なる特徴となっています。

類似化合物との比較

1-Phenyl-1,3-decanedione: Similar structure but with different substitution patterns.

2-Benzoylcyclohexanone: Another diketone with a phenyl group, but with a different carbon chain length.

Uniqueness: 4,7-Decanedione, 5-phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The position of the phenyl group and the length of the carbon chain make it distinct from other similar compounds.

特性

CAS番号 |

583887-40-5 |

|---|---|

分子式 |

C16H22O2 |

分子量 |

246.34 g/mol |

IUPAC名 |

5-phenyldecane-4,7-dione |

InChI |

InChI=1S/C16H22O2/c1-3-8-14(17)12-15(16(18)9-4-2)13-10-6-5-7-11-13/h5-7,10-11,15H,3-4,8-9,12H2,1-2H3 |

InChIキー |

QPZCZVSSDWOBMV-UHFFFAOYSA-N |

正規SMILES |

CCCC(=O)CC(C1=CC=CC=C1)C(=O)CCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Bis[(dec-4-en-1-yl)oxy]anthracene](/img/structure/B12583884.png)

![2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12583894.png)

![N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B12583898.png)

![6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B12583905.png)

![1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one](/img/structure/B12583907.png)

![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)